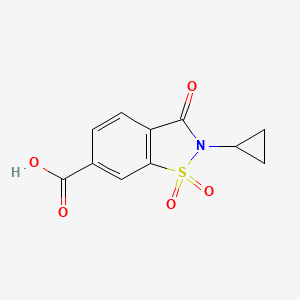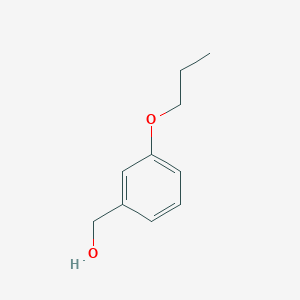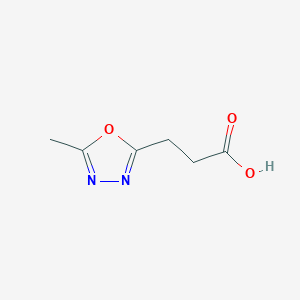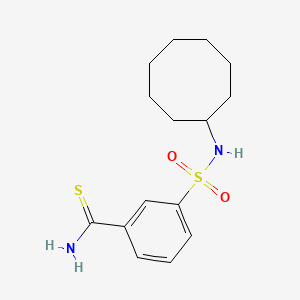![molecular formula C11H10N4 B1517016 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1152940-14-1](/img/structure/B1517016.png)
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile
Vue d'ensemble
Description
“4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used in research and development, and it is often shipped from Delhi, India .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is characterized by the presence of a pyrazole ring attached to a benzonitrile group via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” include a molecular weight of 198.23 . The boiling point and other specific properties are not provided in the search results.Applications De Recherche Scientifique
Antileishmanial Applications
This compound has shown promising results in the treatment of leishmaniasis. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Activity
The pyrazole derivative has been evaluated for its antimalarial properties. Its structure allows it to interact effectively with the biological targets associated with malaria, offering a potential pathway for developing new antimalarial drugs .
Molecular Docking Studies
Due to its unique structure, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile is an excellent candidate for molecular docking studies to explore its binding affinities with various biological targets, which is crucial for drug design and discovery .
Treatment of Infections by Leishmania Strains
The compound’s pyrazole structures containing sulfonamide groups have been identified as active against infections caused by certain Leishmania strains, suggesting its use in developing treatments for these infections .
Chemical Synthesis and Modification
As a versatile chemical building block, this compound can be used in the synthesis and modification of various chemical entities, which can lead to the discovery of new compounds with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile can be used as a standard or reference compound in chromatography and spectrometry to identify and quantify similar compounds .
Biochemical Research
This compound can be utilized in biochemical research to study enzyme-substrate interactions, particularly in enzymes where pyrazole derivatives are known to play a role as inhibitors or activators .
Cold-Chain Transportation Studies
Given its stability profile, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile can be used in studies to understand the effects of cold-chain transportation on the stability of pharmaceutical compounds .
Orientations Futures
The future directions for “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” could involve further developments in catalytic processes relating to catecholase activity . Additionally, the compound could be explored for its potential in various applications, given the broad range of chemical and biological properties of pyrazole-based ligands .
Propriétés
IUPAC Name |
4-[(4-aminopyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-5-9-1-3-10(4-2-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUJZUFXCILKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



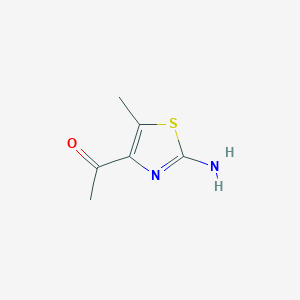





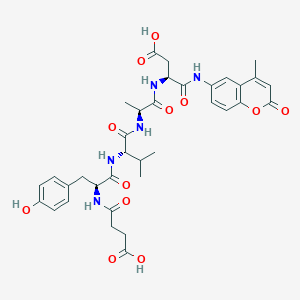
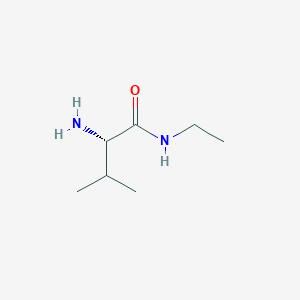

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
